(3,4-Dimethoxybenzyl)hydrazine

Vue d'ensemble

Description

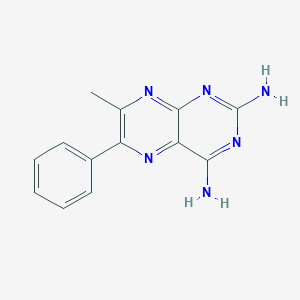

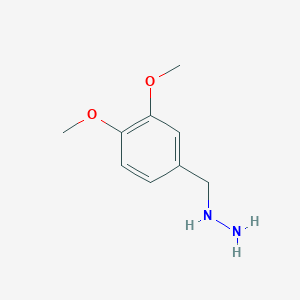

(3,4-Dimethoxybenzyl)hydrazine is a chemical compound that is part of a broader class of organic compounds known as hydrazines. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to various other functional groups. In the case of (3,4-Dimethoxybenzyl)hydrazine, the hydrazine group is connected to a benzyl moiety that is substituted with two methoxy groups at the 3 and 4 positions of the aromatic ring.

Synthesis Analysis

The synthesis of related hydrazine compounds has been reported in several studies. For instance, the development of a "latent" safety-catch linker, 2,4-dimethoxybenzyl arylhydrazine (DMBAH), was described as stable under certain conditions and useful for the synthesis of ketopiperazines with multiple points of diversity . Another study reported the synthesis of a hydrazone derivative from 3,4-dimethoxy-2-nitrobenzaldehyde through a series of reactions including esterification, nitration, hydrolysis, and methylation, followed by a condensation reaction with aryl hydrazine hydrochlorides .

Molecular Structure Analysis

The molecular structure of compounds related to (3,4-Dimethoxybenzyl)hydrazine has been elucidated using various spectroscopic techniques. For example, the crystal structure of a hydrazone derivative was determined using single crystal X-ray diffraction, and the orientation of different groups within the molecule was described . Similarly, the structure of another hydrazone compound was detailed using 1H NMR, FT-IR, UV/VIS, and XRD methods .

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions due to their reactive hydrazine group. The studies provided do not detail specific reactions of (3,4-Dimethoxybenzyl)hydrazine, but they do discuss the reactivity of similar compounds. For instance, the hydrazone compound synthesized in one study was found to bind with DNA, suggesting its potential reactivity in biological systems . Another study synthesized a novel hydrazone with potential anticancer properties, indicating the reactivity of such compounds in inhibiting cancer cell growth .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3,4-Dimethoxybenzyl)hydrazine-related compounds have been characterized using various analytical techniques. The hydrazone compounds synthesized in the studies were purified by re-crystallization, indicating their stability under certain conditions . The compounds were also characterized by elemental analysis, infrared, 1H NMR, and electronic absorption spectroscopy, providing insights into their physical and chemical behavior .

Relevant Case Studies

Case studies involving (3,4-Dimethoxybenzyl)hydrazine-related compounds have demonstrated their potential in various applications. For example, a hydrazone compound exhibited high antioxidant activity and showed a more potent cytotoxic effect against cancer cell lines than cisplatin, a commonly used chemotherapy drug . Another study synthesized cyclopalladated complexes with a Schiff base derived from a related hydrazine compound, which could have implications in the field of coordination chemistry and catalysis .

Applications De Recherche Scientifique

It has been used in the synthesis of Dmb-protected 4-((3,5-diamino-1H-pyrazol-4-yl)diazenyl)phenols, aiding the preparation of amino-substituted phenols that were previously inaccessible through direct substitution (Schütznerová et al., 2012).

It's involved in the synthesis of new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol, showing significant free-radical scavenging ability in antioxidant assays (Hussain, 2016).

Used in the development of a "latent" safety-catch linker, stable under various conditions, exemplified by the synthesis of ketopiperazines (Berst et al., 2003).

Assisted in the hydrazonation of acetophenones and benzaldehydes under CeCl3-assistance, evaluated for different hydrazines (Vargas et al., 2020).

Utilized in the green synthesis of compounds like 1,2-bis(3,4-dimethoxybenzylidene)hydrazine, with applications in anti-Covid-19 molecular docking investigation (Ramkumar & Ramarajan, 2023).

Played a role in the formation of 2-[(E)-3,4-Dimethoxybenzylidene]hydrazinecarboxamide, contributing to the understanding of molecular properties through XRD and hydrogen bonding analysis (Tahir et al., 2012).

It has been a component in synthesizing various triazole-thiones and thiadiazole derivatives, showing notable urease inhibition, antioxidant, and antibacterial activities (Hanif et al., 2012).

Influenced the cerebral catecholamine increase by (3,4-Dimethoxybenzyl)hydrazine derivatives in pharmacological studies (Bartholini et al., 1967).

Safety And Hazards

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-4-3-7(6-11-10)5-9(8)13-2/h3-5,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPDODKNJXUWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159200 | |

| Record name | Vetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxybenzyl)hydrazine | |

CAS RN |

135-85-3 | |

| Record name | [(3,4-Dimethoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.